4SC-202, also known as Domatinostat, is a small molecule classified as an epigenetic modulator. [] It acts as a dual inhibitor, targeting both Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, and the lysine-specific demethylase 1A (LSD1/KDM1A). [, , , ] This dual inhibition distinguishes it from clinically available HDAC inhibitors such as Vorinostat. []
4SC-202 is derived from a family of benzamide compounds designed to inhibit specific epigenetic regulators involved in cancer progression. Its classification as an inhibitor of both histone deacetylases and lysine-specific demethylase positions it as a promising therapeutic agent in oncology, particularly for cancers characterized by aberrant epigenetic modifications .
The synthesis of 4SC-202 involves multi-step organic reactions, typical of small-molecule drug development. The compound is synthesized through the following general steps:
Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity but are often proprietary or not fully disclosed in literature.
The molecular structure of 4SC-202 can be represented by its chemical formula . It features a benzamide core with substituents that confer its inhibitory properties on histone deacetylases and lysine-specific demethylase 1A. Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .
4SC-202 participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action for 4SC-202 involves multiple pathways:
These actions collectively contribute to the compound's efficacy against various hematological malignancies .
The physical and chemical properties of 4SC-202 include:
These properties are crucial for determining formulation strategies for clinical use .
4SC-202 has shown promise in various scientific applications:
4SC-202 (domatinostat) is a rationally designed small molecule that concurrently targets Class I histone deacetylases (HDAC1, HDAC2, HDAC3) and lysine-specific demethylase 1 (LSD1/KDM1A). This dual inhibition disrupts synergistic epigenetic repressor complexes, such as CoREST, which depend on both HDAC and LSD1 activities for transcriptional silencing. Biochemical analyses confirm potent inhibition with IC50 values of 1.20 µM (HDAC1), 1.12 µM (HDAC2), and 0.57 µM (HDAC3) [8]. In atypical teratoid/rhabdoid tumors (ATRTs), overexpression of HDAC1/2/3 and LSD1 correlates with poor prognosis, making 4SC-202 a targeted therapeutic candidate [1] [6]. The compound’s selectivity minimizes off-target effects, as it exhibits >10-fold lower activity against Class II HDACs (e.g., IC50 of 21 µM for HDAC10) [8].
Table 1: Inhibitory Activity of 4SC-202 Against Epigenetic Targets
Target | IC₅₀ (µM) | Biological Consequence |
---|---|---|
HDAC1 | 1.20 | Hyperacetylation of histone H3/H4 |
HDAC2 | 1.12 | Reactivation of tumor suppressor genes |
HDAC3 | 0.57 | Cell cycle arrest and apoptosis |
LSD1 | 0.94* | Increased H3K4me2 marks and differentiation gene expression |
HDAC8 | >10 | Minimal contribution to efficacy |
Reported values vary by assay system [1] [8].
The compound induces genome-wide histone modification changes, including elevated H3K4me2 (a transcription-activating mark) and hyperacetylated histones (H3ac/H4ac). In pancreatic ductal adenocarcinoma (PDAC), this reshapes the transcriptional landscape, suppressing FOXM1—a master regulator of stemness and DNA repair—via mRNA downregulation and proteasomal degradation [3]. Single-cell RNA sequencing in ATRT models revealed diminished expression of oncogenic transcripts (e.g., SOX2, MYC) and upregulation of differentiation markers within 72 hours of treatment [6]. Multi-omics enrichment analyses further linked these changes to disrupted cell cycle progression and activation of intrinsic apoptosis pathways [1] [4].
Table 2: Transcriptional and Post-Translational Effects of 4SC-202
**Modification Type | Key Changes | Functional Outcomes |
---|---|---|
Histone Acetylation | ↑ H3ac, ↑ H4ac | Chromatin relaxation and gene reactivation |
Histone Methylation | ↑ H3K4me2, ↓ H3K9me | Loss of repressive marks on tumor suppressors |
Transcription Factors | ↓ FOXM1, ↓ SOX2, ↓ OCT4 | Impaired stemness and metabolic adaptation |
DNA Repair Genes | ↓ BRCA1, ↓ RAD51 | Sensitization to genotoxic stressors |
Beyond epigenetic modulation, 4SC-202 directly inhibits microtubule polymerization at nanomolar concentrations. In vitro tubulin polymerization assays demonstrate that the compound destabilizes microtubule networks independent of HDAC/LSD1 inhibition [2]. In cutaneous T-cell lymphoma (CTCL), this causes G2/M phase arrest and aberrant mitotic spindle formation, preceding apoptosis. Notably, these effects occur without altering histone modifications or gene expression, confirmed via CRISPR/Cas9-mediated knockout of HDAC1/LSD1, which failed to rescue the phenotype [2] [7]. Time-lapse microscopy captured mitotic failure in >60% of treated cells, underscoring this cytoskeletal mechanism [2].
4SC-202 selectively targets cancer stem cells (CSCs) by disrupting core stemness pathways:
Table 3: Impact of 4SC-202 on Cancer Stem Cell Markers Across Models
Cancer Type | CSC Marker Modulation | Functional Effect |
---|---|---|
Atypical Teratoid/Rhabdoid Tumor | ↓ SOX2, ↓ CD133, ↓ FOXM1 | Loss of self-renewal in 3D spheroids |
Pancreatic Ductal Adenocarcinoma | ↓ ALDH1A1, ↓ OCT4, ↓ NANOG | Enhanced chemosensitivity to gemcitabine/taxol |
Myelodysplastic Syndromes | ↓ HO-1, ↓ BCL-2 | NF-κB pathway suppression and apoptosis |
4SC-202 remodels the tumor immune microenvironment (TIME) by enhancing antigen presentation and T-cell recruitment:
Table 4: Immune-Modulatory Effects of 4SC-202 in Preclinical and Clinical Settings
Immune Parameter | Change Induced by 4SC-202 | Therapeutic Implication |
---|---|---|
MHC Class I/II Expression | ↑ HLA-A/B/C, ↑ HLA-DR/DP/DQ | Enhanced tumor antigen visibility to T cells |
Chemokine Production | ↑ CXCL9, ↑ CXCL10 | Recruitment of cytotoxic T lymphocytes (CTLs) |
T-cell Exhaustion Markers | ↓ PD-1, ↓ LAG3 on intratumoral CTLs | Reinvigoration of effector T-cell function |
IFN-γ Response Signature | ↑ IDO1, ↑ STAT1, ↑ IRF1 | Predictive biomarker for checkpoint response |
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